Sembl
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Overview
Description
SEMBL is a novel inhibitor of the DNA binding of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) component p65 in vitro. It has shown significant potential in inhibiting NF-kappaB and cellular invasion in ovarian carcinoma ES-2 cells . The molecular formula of this compound is C12H11NO4, and it has a molecular weight of 233.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEMBL involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing techniques such as preparative liquid chromatography for purification . The production process would also need to comply with regulatory standards for safety and quality.
Chemical Reactions Analysis
Types of Reactions
SEMBL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
SEMBL has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of NF-kappaB and its effects on cellular processes.
Biology: Investigated for its role in inhibiting cellular invasion and migration in cancer cells.
Medicine: Potential therapeutic applications in treating cancers, particularly ovarian carcinoma, by inhibiting NF-kappaB activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NF-kappaB pathways .
Mechanism of Action
SEMBL exerts its effects by inhibiting the DNA binding of the NF-kappaB component p65. This inhibition prevents the activation of NF-kappaB-dependent inflammatory cytokine secretions and reduces the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. The molecular targets include NF-kappaB and MMP-2, and the pathways involved are related to inflammation and cancer cell metastasis .
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another NF-kappaB inhibitor that prevents the phosphorylation of I-kappaB-alpha.
Parthenolide: A sesquiterpene lactone that inhibits NF-kappaB by preventing its nuclear translocation.
Curcumin: A natural compound that inhibits NF-kappaB activation through multiple pathways.
Uniqueness of SEMBL
This compound is unique in its specific inhibition of the DNA binding of the NF-kappaB component p65, which distinguishes it from other NF-kappaB inhibitors that may act through different mechanisms. This specificity makes this compound a valuable tool for studying the role of NF-kappaB in cancer and inflammation .
Properties
IUPAC Name |
2-hydroxy-N-[(3S)-4-methylidene-5-oxooxolan-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBFCLNXGMFOQ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](COC1=O)NC(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.